3-(2-Cyanoacetyl)Benzonitrile

Description

The exact mass of the compound 3-(2-Cyanoacetyl)Benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Cyanoacetyl)Benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Cyanoacetyl)Benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-cyanoacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-4-10(13)9-3-1-2-8(6-9)7-12/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWULKMSXLFIFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633939 | |

| Record name | 3-(Cyanoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21667-63-0 | |

| Record name | 3-Cyano-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21667-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyanoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-cyanoacetyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Cyanoacetyl)Benzonitrile: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties and synthetic utility of 3-(2-Cyanoacetyl)Benzonitrile. As a molecule featuring multiple reactive centers, it represents a versatile building block in modern organic synthesis. This document provides an in-depth analysis of its characteristics, grounded in established chemical principles and available data, to empower its effective application in the laboratory.

Core Molecular Profile and Physicochemical Properties

3-(2-Cyanoacetyl)benzonitrile, also known as 3-Cyanobenzoylacetonitrile, is an aromatic compound distinguished by the presence of both a cyanoacetyl group and a benzonitrile moiety.[1] This unique combination of functional groups dictates its chemical behavior and renders it a valuable intermediate for constructing more complex molecular architectures.[2]

The fundamental identifiers and properties of this compound are summarized below. It is important to note that while some physical properties like melting point are experimentally determined, others, such as the boiling point, have conflicting reported values, likely stemming from predictions versus experimental data under vacuum.

Table 1: Chemical Identifiers and Physicochemical Properties of 3-(2-Cyanoacetyl)Benzonitrile

| Property | Value | Reference(s) |

| IUPAC Name | 3-(2-cyanoacetyl)benzonitrile | [1] |

| CAS Number | 21667-63-0 | [1][2] |

| Molecular Formula | C₁₀H₆N₂O | [1] |

| Molecular Weight | 170.17 g/mol | [1] |

| Appearance | Colorless to pale yellow crystal or powder | [2] |

| Melting Point | 114-116 °C | [2] |

| Boiling Point | ~311 °C (Predicted); 379.6 °C (Predicted) | [2][3] |

| Density | 1.21 g/cm³ (Predicted) | [3] |

| InChI Key | CWULKMSXLFIFKW-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC(=C1)C(=O)CC#N)C#N | [4] |

| Solubility | Soluble in ethanol, dimethylformamide (DMF), and dichloromethane | [2] |

Synthesis and Reaction Mechanisms

The synthesis of 3-(2-Cyanoacetyl)Benzonitrile typically leverages the reactivity of activated benzonitrile precursors. The most common conceptual routes involve forming the central keto-methylene bridge.

General Synthesis Strategies

Two primary strategies are reported for the synthesis of this class of compounds:

-

Condensation Reactions : This approach involves the condensation of a benzonitrile derivative with a source of the cyanoacetyl group, such as cyanoacetic acid, often in the presence of a base to facilitate the reaction.[1]

-

Multi-Component Reactions : One-pot reactions involving a benzonitrile precursor, a cyanide source, and other reagents under controlled conditions can yield the final product efficiently, minimizing intermediate isolation steps.[1]

A plausible and efficient laboratory-scale synthesis would involve the acylation of a suitable cyano-containing nucleophile with a 3-cyanobenzoyl derivative. The following workflow illustrates a representative synthetic pathway.

Caption: A representative workflow for the synthesis of 3-(2-Cyanoacetyl)Benzonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-(2-Cyanoacetyl)Benzonitrile is derived from its two distinct and reactive functional groups: the cyanoacetyl group and the aromatic nitrile group.[1] The interplay between the electron-withdrawing nature of these groups activates the molecule for a variety of transformations.

Caption: Key reactive sites on the 3-(2-Cyanoacetyl)Benzonitrile molecule.

-

Active Methylene Group : The protons on the carbon between the ketone and the nitrile are acidic, making this position a potent nucleophile upon deprotonation. This site is central to condensation reactions, such as the Knoevenagel condensation, and for building heterocyclic rings.[1]

-

Cyanoacetyl Ketone : The carbonyl group is an electrophilic center, susceptible to nucleophilic attack.

-

Nitrile Groups : Both the aliphatic and aromatic nitrile groups can undergo hydrolysis to form amides and carboxylic acids, or be reduced to primary amines. They can also participate in cycloaddition reactions to form heterocycles like tetrazoles.

This trifecta of reactivity allows the molecule to serve as a linchpin in multi-component reactions, enabling the rapid assembly of complex, highly functionalized molecules, particularly various heterocycles.[5] Its derivatives are known precursors to compounds with potential antimicrobial and antitumor activities.[2]

Applications in Research and Development

The structural motifs within 3-(2-Cyanoacetyl)Benzonitrile make it a compound of significant interest in medicinal chemistry and materials science.

-

Pharmaceutical Intermediate : It is a key building block for synthesizing a range of pharmaceutical compounds.[5][6] The cyanoacetyl pharmacophore is present in various drugs, and this molecule provides a scaffold for creating derivatives for screening against targets in cancer and infectious diseases.[1][2]

-

Organic Synthesis : Beyond pharmaceuticals, it is used as a versatile starting material for creating complex organic molecules, including fluorescent dyes and photosensitizers.[2]

-

Materials Science : The presence of aromatic rings and polar cyano groups suggests potential applications in materials science.[1] These features can promote π-π stacking and hydrogen bonding, which are crucial for the self-assembly of ordered supramolecular structures.[1]

Spectroscopic Characterization (Predicted)

As of early 2026, experimental spectroscopic data for 3-(2-Cyanoacetyl)Benzonitrile is not widely available in public databases.[4] Therefore, the following characterization data is based on computational predictions and analysis of structurally similar compounds. These predictions provide a valuable baseline for researchers to confirm the identity and purity of synthesized material.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H NMR | 8.2 - 8.4 | Aromatic protons ortho/para to the cyanoacetyl group |

| 7.8 - 8.0 | Aromatic protons meta to the cyanoacetyl group | |

| 4.6 - 4.8 | Methylene protons (-CH₂-) | |

| ¹³C NMR | ~188 | Ketone Carbonyl (C=O) |

| 130 - 138 | Aromatic CH carbons | |

| ~135 | Aromatic quaternary carbon (C-CO) | |

| ~118 | Aromatic Nitrile Carbon (C≡N) | |

| ~116 | Aliphatic Nitrile Carbon (C≡N) | |

| ~112 | Aromatic quaternary carbon (C-CN) | |

| ~35 | Methylene Carbon (-CH₂-) |

Predicted Infrared (IR) Spectroscopy: Key vibrational frequencies are expected to appear at:

-

~3050-3100 cm⁻¹ : Aromatic C-H stretch.

-

~2230 cm⁻¹ : C≡N (nitrile) stretch (likely two closely spaced or overlapping bands).

-

~1700 cm⁻¹ : C=O (ketone) stretch.

-

~1600 cm⁻¹ : Aromatic C=C stretch.

Predicted Mass Spectrometry (MS): Based on its molecular formula C₁₀H₆N₂O, the predicted mass spectral data is as follows:[4]

-

Monoisotopic Mass : 170.04802 Da.

-

[M+H]⁺ : 171.05530 m/z.

-

[M+Na]⁺ : 193.03724 m/z.

-

Key Fragmentation : Expect losses corresponding to CO (28 Da) and HCN (27 Da).

Safety and Handling

3-(2-Cyanoacetyl)Benzonitrile is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[2]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin, eyes, and respiratory tract.[2]

-

First Aid : In case of accidental contact, immediately flush the affected area with copious amounts of water. If irritation persists or if ingested, seek immediate medical attention.[2]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Experimental Protocol: Representative Synthesis

The following protocol is a representative, generalized procedure for the synthesis of 3-(2-Cyanoacetyl)Benzonitrile based on established acylation chemistry. This protocol should be adapted and optimized by the end-user based on laboratory conditions and safety assessments.

Objective: To synthesize 3-(2-Cyanoacetyl)Benzonitrile via acylation of malononitrile.

Materials:

-

3-Cyanobenzoyl chloride

-

Malononitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a septum.

-

Reagent Preparation: In the flask, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Nucleophile Formation: Dissolve malononitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 20 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Acylation: Dissolve 3-cyanobenzoyl chloride (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours or until TLC indicates consumption of the starting material.

-

Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 3-(2-Cyanoacetyl)Benzonitrile.

References

-

ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. [Link]

-

Denisco. (n.d.). Over 300 Products in batch & continuous processes. Retrieved January 11, 2026, from [Link]

-

PubChemLite. (n.d.). 3-(2-cyanoacetyl)benzonitrile (C10H6N2O). Retrieved January 11, 2026, from [Link]

-

CoreSyn. (n.d.). 21667-63-0,3-(2-cyanoacetyl)benzonirile. Retrieved January 11, 2026, from [Link]

-

ChemBK. (n.d.). Benzenepropanenitrile, 3-cyano-b-oxo-. Retrieved January 11, 2026, from [Link]

Sources

- 1. Buy 3-(2-Cyanoacetyl)Benzonitrile | 21667-63-0 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - 3-(2-cyanoacetyl)benzonitrile (C10H6N2O) [pubchemlite.lcsb.uni.lu]

- 5. 3-(2-Cyanoacetyl)benzonitrile (21667-63-0) at Nordmann - nordmann.global [nordmann.global]

- 6. denisco.com [denisco.com]

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 3-(2-Cyanoacetyl)Benzonitrile (CAS: 21667-63-0)

This guide provides a comprehensive technical overview of 3-(2-Cyanoacetyl)Benzonitrile, a pivotal intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level data to explore the compound's synthesis, reactivity, and strategic applications, grounding all information in established scientific principles.

3-(2-Cyanoacetyl)Benzonitrile, with the CAS number 21667-63-0, is an aromatic organic compound featuring both a benzonitrile and a cyanoacetyl moiety.[1] This dual functionality is the cornerstone of its chemical utility, offering two distinct and reactive sites for synthetic transformations.[1] The molecule's structure consists of a central benzene ring substituted at the 1- and 3-positions with a nitrile group (-C≡N) and a cyanoacetyl group (-C(=O)CH₂CN), respectively.

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 21667-63-0 | [1][2][3] |

| Molecular Formula | C₁₀H₆N₂O | [1][2] |

| IUPAC Name | 3-(2-cyanoacetyl)benzonitrile | [1] |

| Molecular Weight | 170.17 g/mol | [1][4] |

| Appearance | Colorless to pale yellow crystal or powder | [4] |

| Boiling Point | 379.6 ± 27.0 °C (Predicted) | [2][3][4] |

| Density | 1.21 g/cm³ | [2][3][4] |

| Melting Point | ~114-116 °C | [4] |

| Solubility | Soluble in organic solvents like ethanol, DMF, and dichloromethane | [4] |

| pKa | 6.79 ± 0.10 (Predicted) | [3][4] |

Strategic Synthesis of the Core Moiety

The synthesis of 3-(2-Cyanoacetyl)Benzonitrile is accessible through established organic chemistry reactions. The choice of method is often dictated by the desired scale, yield, and purity requirements. The primary rationale behind these syntheses is the formation of a new carbon-carbon bond between an aromatic nitrile precursor and a cyanoacetic acid derivative.

Condensation Reactions

A prevalent method involves the condensation of a benzonitrile derivative with cyanoacetic acid in the presence of a base.[1] This approach leverages the acidity of the α-carbon in cyanoacetic acid to facilitate nucleophilic attack.

Experimental Protocol: Base-Catalyzed Condensation

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanobenzoyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., THF, Dichloromethane).

-

Addition of Nucleophile: To a separate flask, prepare a solution of malononitrile (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) in the same anhydrous solvent.

-

Reaction Execution: Cool the 3-cyanobenzoyl chloride solution to 0 °C using an ice bath. Slowly add the malononitrile/base solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography on silica gel to yield pure 3-(2-Cyanoacetyl)Benzonitrile.

One-Pot Multi-Component Reactions

For increased efficiency, one-pot multi-component reactions are employed, reacting a benzonitrile precursor with cyanoacetic acid and other reagents under controlled conditions to achieve good yields in a single procedural step.[1] This strategy is advantageous as it minimizes waste and reduces purification steps, aligning with the principles of green chemistry.

Caption: A typical workflow for the synthesis of 3-(2-Cyanoacetyl)Benzonitrile.

Chemical Reactivity and Synthetic Applications

The synthetic value of 3-(2-Cyanoacetyl)Benzonitrile stems from its two chemically distinct reactive centers. This allows for selective and stepwise functionalization, making it a highly versatile building block.[1]

Caption: Dual reactive sites of 3-(2-Cyanoacetyl)Benzonitrile and their applications.

The Cyanoacetyl Group: A Gateway to Heterocycles

The cyanoacetyl group contains an active methylene (-CH₂-) flanked by two electron-withdrawing groups (carbonyl and cyano). This makes the methylene protons acidic and the carbon nucleophilic, driving its participation in condensation reactions. This reactivity is extensively exploited for the synthesis of complex heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.[1]

The Benzonitrile Group: A Stable Handle for Modification

The nitrile group on the benzene ring is comparatively less reactive but offers a valuable site for functional group interconversion.[1] It can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions. This allows for late-stage modification of a complex molecule, a critical strategy in drug discovery for structure-activity relationship (SAR) studies.

Applications in Research and Development

While direct biological applications for the title compound are not widely reported, its role as a key intermediate is well-established.[1][5] Its derivatives have shown significant potential in various therapeutic areas.

-

Pharmaceutical Industry: It serves as a crucial starting material for synthesizing pharmaceuticals.[1][5] Derivatives of cyanoacetyl and benzonitrile compounds have demonstrated potential as antimicrobial, antitumor, and enzyme inhibitors.[1][4][6] The cyano group itself is a common pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[6][7]

-

Organic Synthesis: Beyond pharmaceuticals, it is a foundational building block for creating a wide array of complex organic molecules and functional materials.[1][4]

-

Material Science: The presence of aromatic rings and polar cyano groups suggests potential applications in material science.[1] These structural features can facilitate π-π stacking and hydrogen bonding, which are crucial for creating ordered molecular structures in functional materials.[1]

Safety, Handling, and Storage

As with any nitrile-containing compound, 3-(2-Cyanoacetyl)Benzonitrile requires careful handling. While a specific, comprehensive safety profile is not available, data from related benzonitrile compounds provide a strong basis for safe laboratory practices.[4][8][9]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Exposure Routes: The compound may be irritating to the eyes, skin, and respiratory tract.[4] Avoid direct contact and inhalation.[4]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

Conclusion

3-(2-Cyanoacetyl)Benzonitrile is a synthetically valuable molecule whose importance lies in its versatility as a chemical intermediate. Its dual-functional nature provides chemists with a powerful tool for constructing complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its potential in their scientific endeavors.

References

-

ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. Available at: [Link]

-

India Fine Chemicals. (n.d.). 3-(2-Cyanoacetyl)benzonitrile. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Available at: [Link]

-

PubChemLite. (n.d.). 3-(2-cyanoacetyl)benzonitrile (C10H6N2O). Available at: [Link]

-

AstaTech. (n.d.). 3-(2-Cyanoacetyl)benzonirile|21667-63-0. Available at: [Link]

-

Grokipedia. (n.d.). Benzonitrile. Available at: [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1103 - BENZONITRILE. Available at: [Link]

-

ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Available at: [Link]

-

Fleming, I. et al. (2018). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Iron(II) sulfate. Available at: [Link]

-

de Almeida, M. O. et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. MedChemComm. Available at: [Link]

-

The Good Scents Company. (n.d.). ferrous sulfate hepathydrate sulfuric acid, iron(2+) salt (1:1), heptahydrate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Acetylbenzonitrile. NIST WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Acetylbenzonitrile. PubChem. Available at: [Link]

-

Al-Suhaimi, E. A. et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Available at: [Link]

- Google Patents. (2015). CN104892456A - Method for preparing benzonitrile compound.

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST WebBook. Available at: [Link]

-

Ataman Kimya. (n.d.). BENZONITRILE. Available at: [Link]

-

Wikipedia. (n.d.). Benzonitrile. Available at: [Link]

-

Abraham, R. J. et al. (2011). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry. Available at: [Link]

-

Lee, H. et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (2025, December 24). (PDF) Insights into the chemistry and therapeutic potential of acrylonitrile derivatives. Available at: [Link]

-

Chemical Store Inc. (n.d.). Safety Data Sheet - Ferrous Sulfate Heptahydrate. Available at: [Link]

Sources

- 1. Buy 3-(2-Cyanoacetyl)Benzonitrile | 21667-63-0 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. 21667-63-0 CAS MSDS (3-(2-CYANOACETYL)BENZONIRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 3-(2-Cyanoacetyl)benzonitrile (21667-63-0) at Nordmann - nordmann.global [nordmann.global]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 10. chemicalbook.com [chemicalbook.com]

synthesis of 3-(2-Cyanoacetyl)Benzonitrile

An In-depth Technical Guide to the Synthesis of 3-(2-Cyanoacetyl)Benzonitrile

Abstract

This technical guide provides a comprehensive, research-level overview of the , a pivotal intermediate in the development of novel therapeutics and functional materials.[1][2] This document moves beyond a simple recitation of procedural steps to deliver an in-depth analysis of the reaction's mechanistic underpinnings, the rationale behind experimental design choices, and a robust, field-proven protocol. The core of this synthesis is a strategic carbon-carbon bond formation accomplished via a crossed Claisen-type condensation. We will explore the critical parameters governing this reaction, from the selection of reagents and solvents to the optimization of reaction conditions and final purification. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in synthetic organic chemistry.

Introduction: The Significance of 3-(2-Cyanoacetyl)Benzonitrile

3-(2-Cyanoacetyl)benzonitrile (Molecular Formula: C₁₀H₆N₂O) is a bifunctional aromatic compound featuring both a β-ketonitrile moiety and a benzonitrile group.[3][4] This unique structural arrangement makes it a highly valuable building block in organic synthesis. The two distinct nitrile groups and the reactive keto-methylene functionality offer multiple sites for subsequent chemical modification, enabling the construction of complex molecular architectures.[2]

Its primary importance lies in its role as a precursor for a variety of heterocyclic compounds, many of which exhibit significant biological activity.[5] Research has indicated that derivatives of this scaffold are explored for applications as potential anticancer, antibacterial, and antiviral agents.[1][2] The benzonitrile group itself is a recognized pharmacophore and bioisostere, contributing to molecular interactions with biological targets and enhancing pharmacokinetic properties.[6]

Table 1: Physicochemical Properties of 3-(2-Cyanoacetyl)Benzonitrile

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O | [1] |

| Molecular Weight | 170.17 g/mol | [3] |

| Appearance | Colorless to pale yellow crystal or powder | [1] |

| Melting Point | 114-116 °C | [1] |

| Boiling Point | ~379 °C (Predicted) | [3] |

| Density | ~1.21 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in DMF, Dichloromethane, Ethanol | [1] |

Core Synthesis Strategy: The Crossed Claisen Condensation

The most efficient and direct route to 3-(2-Cyanoacetyl)Benzonitrile is through a crossed Claisen condensation. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[7] In this specific application, it involves the reaction between an ester electrophile (a derivative of 3-cyanobenzoic acid) and a nitrile-stabilized carbanion nucleophile (derived from acetonitrile).[8][9]

The "crossed" designation is critical; the reaction is designed between two different carbonyl-type partners. To ensure a high yield of a single product, one partner must be incapable of forming an enolate itself (lacking α-hydrogens), thus serving only as the electrophile.[8][10] In our case, an ester like methyl 3-cyanobenzoate is an ideal electrophile. The other partner, acetonitrile (CH₃CN), possesses acidic α-protons and can be deprotonated to form the required nucleophile.[11]

Mechanistic Deep Dive

The Claisen condensation is a base-mediated process where every step is governed by fundamental principles of acidity, nucleophilicity, and equilibrium. The use of a strong, non-alkoxide base such as sodium hydride (NaH) is often preferred to sodium ethoxide to drive the reaction to completion and prevent side reactions like transesterification.[8]

The mechanism proceeds through four key stages:

-

Enolate Formation: A strong base (NaH) abstracts an acidic α-proton from acetonitrile. This deprotonation is feasible because the resulting carbanion is stabilized by the adjacent electron-withdrawing nitrile group.

-

Nucleophilic Acyl Substitution: The highly nucleophilic acetonitrile anion attacks the electrophilic carbonyl carbon of methyl 3-cyanobenzoate, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (CH₃O⁻) leaving group. This forms the β-ketonitrile product.

-

Deprotonation as the Driving Force: The product, 3-(2-cyanoacetyl)benzonitrile, possesses a methylene group flanked by two powerful electron-withdrawing groups (carbonyl and cyano), making its protons exceptionally acidic. The methoxide generated in the previous step immediately deprotonates this position. This final, irreversible acid-base reaction forms a highly resonance-stabilized enolate and thermodynamically drives the entire reaction sequence to completion.[7][12]

-

Acidic Workup: A final protonation step, typically with a mild acid, neutralizes the enolate to yield the final, neutral product.[7]

Diagram 1: The reaction mechanism of the crossed Claisen condensation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure reproducibility and understanding.

Reagents and Materials

| Reagent | M.W. | Amount | Moles | Rationale |

| Sodium Hydride (60% in oil) | 24.00 | 2.0 g | 50.0 mmol | Strong, non-nucleophilic base to ensure complete enolate formation.[8] |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Dry, aprotic solvent required for NaH stability and reaction medium. |

| Anhydrous Acetonitrile | 41.05 | 4.2 mL | 80.0 mmol | Nucleophilic partner; used in excess to favor the forward reaction. |

| Methyl 3-cyanobenzoate | 161.16 | 6.45 g | 40.0 mmol | Electrophilic partner; the limiting reagent. |

| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | For quenching the reaction and neutralizing the final enolate. |

| Saturated Sodium Bicarbonate | - | 50 mL | - | To neutralize any excess acid during workup. |

| Brine | - | 50 mL | - | To wash the organic layer and aid in phase separation. |

| Ethyl Acetate | - | 200 mL | - | Extraction solvent. |

| Anhydrous Magnesium Sulfate | - | - | - | Drying agent for the organic phase. |

Step-by-Step Methodology

-

Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of nitrogen. Causality: Sodium hydride reacts violently with water. An inert and anhydrous environment is critical for safety and to prevent quenching of the base and enolate intermediate.

-

Base Preparation: Carefully weigh 2.0 g of 60% sodium hydride in mineral oil and add it to the flask. Add 100 mL of anhydrous THF to the flask. Begin stirring to create a suspension. Causality: Suspending the NaH ensures a large surface area for reaction.

-

Enolate Formation: Add 4.2 mL of anhydrous acetonitrile to the dropping funnel and add it dropwise to the stirred NaH suspension over 20 minutes at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Vigorous hydrogen gas evolution will be observed. Causality: Slow, cooled addition controls the exothermic reaction and the rate of H₂ evolution. The subsequent stirring ensures complete formation of the acetonitrile anion.

-

Addition of Electrophile: Dissolve 6.45 g of methyl 3-cyanobenzoate in 50 mL of anhydrous THF and add this solution to the dropping funnel. Add the ester solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy to drive the nucleophilic attack and subsequent elimination to completion.

-

Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add 1 M HCl dropwise to quench the excess NaH and neutralize the reaction mixture until the pH is ~2-3. Causality: Quenching is highly exothermic and produces hydrogen gas. Slow, cooled addition is a critical safety measure.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 75 mL portions of ethyl acetate. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield a pale yellow solid.

Diagram 2: A step-by-step experimental workflow for the synthesis.

Safety and Handling

-

Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Acetonitrile: Flammable liquid and toxic. Metabolized in the body to produce cyanide. Handle in a well-ventilated fume hood.

-

3-(2-Cyanoacetyl)Benzonitrile: May be irritating to the eyes, skin, and respiratory tract.[1] Avoid inhalation of dust and direct contact with skin.

-

Quenching: The quenching of sodium hydride with acid is extremely exothermic and releases hydrogen gas. This step must be performed slowly, with adequate cooling, and behind a safety shield in a fume hood.

Conclusion

The via a crossed Claisen condensation is a robust and efficient method for producing this valuable chemical intermediate. A thorough understanding of the underlying reaction mechanism, particularly the critical role of the final deprotonation step in driving the reaction, is paramount for successful execution. By adhering to the detailed, safety-conscious protocol outlined in this guide, researchers can reliably produce high-purity material for applications in drug discovery, materials science, and broader organic synthesis.

References

-

3-(2-cyanoacetyl)-benzonitrile - Introduction. (2024). ChemBK. [Link]

-

Claisen Condensation. (n.d.). Organic Chemistry Portal. [Link]

-

3-Acetylbenzonitrile. (n.d.). NIST WebBook. [Link]

-

Claisen condensation. (n.d.). Wikipedia. [Link]

-

Claisen Condensation Mechanism. (n.d.). BYJU'S. [Link]

-

Mixed Claisen Condensations. (n.d.). Fiveable. [Link]

-

3-(2-cyanoacetyl)benzonitrile (C10H6N2O). (n.d.). PubChemLite. [Link]

-

Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023). MDPI. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Buy 3-(2-Cyanoacetyl)Benzonitrile | 21667-63-0 [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - 3-(2-cyanoacetyl)benzonitrile (C10H6N2O) [pubchemlite.lcsb.uni.lu]

- 5. 3-(2-Cyanoacetyl)benzonitrile (21667-63-0) at Nordmann - nordmann.global [nordmann.global]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. fiveable.me [fiveable.me]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Cyano-β-oxobenzenepropanenitrile: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyano-β-oxobenzenepropanenitrile, a versatile bifunctional molecule of interest in synthetic and medicinal chemistry. This document elucidates the compound's structure, physical and chemical properties, and outlines its synthesis. Furthermore, it explores the reactivity of its distinct functional groups—the cyanoacetyl moiety and the aromatic nitrile—highlighting its potential as a key intermediate in the construction of complex heterocyclic scaffolds and pharmacologically active agents. This guide is intended to serve as a foundational resource for researchers leveraging this compound in drug discovery and materials science.

Molecular Structure and Identification

3-Cyano-β-oxobenzenepropanenitrile, systematically named 3-(2-cyanoacetyl)benzonitrile , is an organic compound featuring a benzonitrile core substituted at the meta-position with a cyanoacetyl group. This unique arrangement of two nitrile groups and a ketone confers a distinct reactivity profile, making it a valuable building block in organic synthesis.

Chemical Identity

| Identifier | Value |

| Systematic IUPAC Name | 3-(2-cyanoacetyl)benzonitrile |

| Common Names | 3-Cyano-β-oxobenzenepropanenitrile, 3-Cyanobenzoylacetonitrile |

| CAS Number | 21667-63-0[1][2][3] |

| Molecular Formula | C₁₀H₆N₂O[2][4] |

| Molecular Weight | 170.17 g/mol [2][4] |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)CC#N)C#N |

| InChI Key | CWULKMSXLFIFKW-UHFFFAOYSA-N[2] |

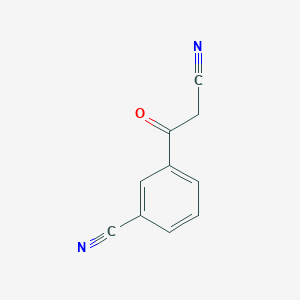

Structural Diagram

Figure 1: Chemical structure of 3-(2-cyanoacetyl)benzonitrile.

Physicochemical Properties

Knowledge of the physicochemical properties of 3-(2-cyanoacetyl)benzonitrile is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | Colorless to pale yellow crystal or powder | [5] |

| Melting Point | 114-116 °C | [5] |

| Boiling Point | ~311 °C (Predicted) | [5] |

| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane | [5] |

| Density | 1.21 g/cm³ | [6] |

| Polar Surface Area | 64.65 Ų | [6] |

| XLogP3 | 1.65466 | [6] |

Synthesis of 3-(2-Cyanoacetyl)benzonitrile

The synthesis of 3-(2-cyanoacetyl)benzonitrile can be achieved through several synthetic routes, primarily involving the formation of the cyanoacetyl group on the benzonitrile scaffold.

Synthetic Pathways Overview

Key synthetic strategies include:

-

Condensation Reactions : A common approach involves the condensation of a benzonitrile derivative with a source of the cyanoacetyl group, such as cyanoacetic acid, in the presence of a base.[4]

-

One-Pot Multi-Component Reactions : These methods offer an efficient route by reacting benzonitrile with cyanoacetic acid and other reagents in a single step under controlled conditions to yield the final product.[4]

-

From Acid Chlorides : A plausible, though less detailed in available literature, method involves the reaction of 3-cyanobenzoyl chloride with a suitable cyano-containing nucleophile. A related general method describes the reaction of benzoyl chloride with "cyclopentanone nitrile" in a mixed acid system, suggesting a potential pathway.[5]

Figure 2: Overview of synthetic approaches to 3-(2-cyanoacetyl)benzonitrile.

Exemplary Laboratory Protocol (Conceptual)

Reaction: Condensation of methyl 3-cyanobenzoate with acetonitrile.

Step 1: Preparation of the Reaction Mixture

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry solvent (e.g., anhydrous THF or toluene).

-

Add a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), to the solvent under a nitrogen atmosphere.

-

To this suspension, slowly add methyl 3-cyanobenzoate.

Step 2: Reaction

-

Slowly add anhydrous acetonitrile to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and cautiously quench with a proton source (e.g., dilute HCl or saturated aqueous NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of a strong base like NaH necessitates the exclusion of water to prevent its decomposition and ensure the deprotonation of acetonitrile to form the reactive nucleophile.

-

Inert Atmosphere: A nitrogen atmosphere prevents the reaction of the strong base and other reactive intermediates with oxygen and moisture from the air.

-

Reflux: Heating the reaction provides the necessary activation energy for the condensation to occur at a reasonable rate.

-

Acidic Quench: The addition of a mild acid neutralizes the excess base and protonates the enolate intermediate to form the final β-ketonitrile product.

Reactivity and Synthetic Utility

3-(2-Cyanoacetyl)benzonitrile is a bifunctional molecule, with its reactivity dominated by the cyanoacetyl group and the aromatic nitrile.[4]

Reactivity of the Cyanoacetyl Group

The cyanoacetyl group contains an active methylene group flanked by two electron-withdrawing groups (a ketone and a nitrile). This makes the methylene protons acidic and easily removed by a base to form a stable carbanion. This nucleophilic carbon is central to the synthetic utility of the molecule.

-

Knoevenagel Condensation: The active methylene group can undergo condensation with aldehydes and ketones to form α,β-unsaturated products.

-

Michael Addition: The carbanion can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.

-

Cyclization Reactions: The bifunctional nature of the cyanoacetyl group makes it an excellent precursor for the synthesis of various heterocyclic systems, such as pyridines, pyrimidines, and pyrazoles.[4]

Reactivity of the Aromatic Nitrile Group

The nitrile group on the benzene ring is less reactive than the cyanoacetyl moiety but can still participate in a range of transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (3-carboxy-β-oxobenzenepropanenitrile) or an amide.

-

Reduction: The nitrile can be reduced to a primary amine (3-(aminomethyl)-β-oxobenzenepropanenitrile) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings.

Figure 3: Reactivity map of 3-(2-cyanoacetyl)benzonitrile.

Applications in Drug Discovery and Materials Science

While specific, marketed drugs derived directly from 3-(2-cyanoacetyl)benzonitrile are not prominent in the literature, its structural motifs are relevant to medicinal chemistry.

-

Pharmaceutical Intermediate: It serves as a valuable intermediate for synthesizing biologically active compounds. Its derivatives have been investigated for potential anticancer, antibacterial, and antiviral activities.[5] The benzonitrile moiety itself is present in several marketed drugs, where the cyano group can act as a bioisostere for other functional groups or as a key interacting element with biological targets.

-

Scaffold for Heterocyclic Synthesis: The ability of 3-(2-cyanoacetyl)benzonitrile to readily form complex heterocyclic structures makes it a powerful tool for generating libraries of compounds for high-throughput screening in drug discovery programs.

-

Materials Science: The presence of aromatic rings and polar cyano groups suggests potential applications in materials science. These features can promote π-π stacking and hydrogen bonding, which are important for creating ordered molecular structures in functional materials.[4] It may also be used in the synthesis of fluorescent dyes and photosensitizers.[5]

Safety Information

3-(2-Cyanoacetyl)benzonitrile should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It may be irritating to the eyes, skin, and respiratory tract.[5]

-

Precautions: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[5]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[5]

Conclusion

3-Cyano-β-oxobenzenepropanenitrile is a synthetically valuable molecule with a rich and versatile chemistry. Its dual reactivity, stemming from the cyanoacetyl group and the aromatic nitrile, provides a platform for the synthesis of a wide array of complex organic molecules. For researchers in drug discovery and materials science, this compound represents a key building block for the development of novel heterocyclic compounds with potential biological activity and functional properties. Further exploration of its reactivity and applications is warranted and promises to yield exciting discoveries in these fields.

References

-

ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. [Link]

-

India Fine Chemicals. 3-(2-Cyanoacetyl)benzonitrile. [Link]

-

Matrix Fine Chemicals. 3-(2-CYANOACETYL)BENZONITRILE. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

- 3. 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. minio.scielo.br [minio.scielo.br]

- 6. Benzonitrile [webbook.nist.gov]

A Comprehensive Technical Guide to 3-(2-Cyanoacetyl)benzonitrile

Abstract

This guide provides an in-depth exploration of 3-(2-Cyanoacetyl)benzonitrile, a versatile bifunctional molecule of significant interest in contemporary chemical research and development. We will dissect its structural attributes, nomenclature, and physicochemical properties. Furthermore, this document will furnish detailed, field-proven synthetic protocols, characterization methodologies, and a critical analysis of its burgeoning applications in medicinal chemistry and materials science. The content herein is curated for an audience of researchers, scientists, and professionals in drug development, aiming to bridge the gap between theoretical knowledge and practical laboratory application.

Introduction: The Strategic Importance of 3-(2-Cyanoacetyl)benzonitrile

3-(2-Cyanoacetyl)benzonitrile, also known by its IUPAC name, is a compound that has steadily gained traction as a pivotal building block in organic synthesis. Its structure is characterized by a benzonitrile scaffold substituted at the meta-position with a cyanoacetyl group. This unique arrangement of three distinct reactive centers—two nitrile groups with different electronic environments and a ketone—renders it a highly valuable precursor for the synthesis of a diverse array of complex heterocyclic compounds. The nitrile functionalities serve as versatile handles for transformation into amines, amides, and carboxylic acids, while the active methylene group of the β-ketonitrile moiety provides a nucleophilic center for a variety of condensation and cyclization reactions.

The strategic importance of this molecule lies in its ability to participate in multi-component reactions, enabling the efficient construction of molecular complexity from simple starting materials. This has led to its increasing use in the synthesis of novel pharmaceutical scaffolds and functional materials. Over 30 nitrile-containing pharmaceuticals are currently prescribed for a wide range of medical conditions, underscoring the biocompatibility and therapeutic relevance of the nitrile pharmacophore.[1] This guide aims to provide a comprehensive technical overview to empower researchers to fully leverage the synthetic potential of 3-(2-Cyanoacetyl)benzonitrile.

Nomenclature, Structure, and Physicochemical Properties

A clear understanding of a molecule's identity and fundamental properties is the bedrock of its effective application. This section provides a detailed breakdown of the nomenclature, structural features, and key physicochemical data for 3-(2-Cyanoacetyl)benzonitrile.

IUPAC Name and Synonyms

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 3-(2-Cyanoacetyl)benzonitrile . In this nomenclature, the benzonitrile is considered the parent structure, and the substituent at the third position is the 2-cyanoacetyl group.

Common synonyms and alternative names found in the literature and chemical supplier catalogs include:

-

3-Cyanobenzoylacetonitrile

-

Benzenepropanenitrile, 3-cyano-β-oxo-[2]

-

Benzonitrile, m-(cyanoacetyl)-[2]

-

3-Cyano-β-oxobenzenepropanenitrile[2]

Chemical Structure and Identification

The molecular formula for 3-(2-Cyanoacetyl)benzonitrile is C₁₀H₆N₂O.[2] Its structure is depicted in the diagram below.

Caption: A typical workflow for the synthesis of 3-(2-Cyanoacetyl)benzonitrile.

Detailed Experimental Protocol

This protocol is based on a Knoevenagel condensation followed by hydrolysis.

Materials:

-

3-Cyanobenzaldehyde

-

Malononitrile

-

Ethanol (anhydrous)

-

Piperidine

-

Hydrochloric acid (1 M)

-

Standard laboratory glassware for reflux, filtration, and recrystallization.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanobenzaldehyde (0.1 mol) and malononitrile (0.1 mol) in 100 mL of anhydrous ethanol.

-

Catalyst Addition: To the stirred solution, add piperidine (0.01 mol, ~10 mol%) as a catalyst. The piperidine acts as a base to deprotonate the active methylene group of malononitrile, initiating the condensation.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add 1 M hydrochloric acid to the stirred solution until it is acidic (pH ~2-3). This will protonate the intermediate and cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL) to remove any inorganic impurities and residual acid.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid. Alternatively, for higher purity, column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) can be employed.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Self-Validation: The identity and purity of the synthesized 3-(2-Cyanoacetyl)benzonitrile should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Applications in Drug Discovery and Organic Synthesis

The unique structural features of 3-(2-Cyanoacetyl)benzonitrile make it a valuable scaffold for the synthesis of a variety of biologically active molecules and functional materials.

Precursor for Heterocyclic Synthesis

The presence of multiple reactive sites allows 3-(2-Cyanoacetyl)benzonitrile to be a versatile precursor for the synthesis of various heterocyclic systems, such as pyridines, pyrazoles, and pyrimidines. These heterocyclic cores are prevalent in a wide range of pharmaceuticals. The synthesis of cyanopyrazoles, for instance, is an area of intense research due to their presence in many pharmaceuticals and agrochemicals. [3]

Role in the Development of Bioactive Compounds

The nitrile group is a key pharmacophore in many approved drugs. [1]Its ability to act as a hydrogen bond acceptor and its metabolic stability contribute to its utility in drug design. 3-(2-Cyanoacetyl)benzonitrile can be used as a starting material to introduce the benzonitrile moiety into larger molecules, potentially modulating their pharmacokinetic and pharmacodynamic properties. The development of nitrile-containing pharmaceuticals is an active area of research, with applications ranging from anticancer to antiviral therapies.

Application in "Click Chemistry"

The nitrile groups in 3-(2-Cyanoacetyl)benzonitrile can be readily converted to azides, which are key functional groups in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This powerful and versatile reaction has been widely exploited to expedite lead discovery and optimization in drug development. [4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(2-Cyanoacetyl)benzonitrile. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-(2-Cyanoacetyl)benzonitrile is a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional nature provides a powerful platform for the efficient construction of complex molecules, particularly heterocyclic systems of medicinal importance. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their research endeavors. As the demand for novel and diverse chemical entities continues to grow, the importance of strategic precursors like 3-(2-Cyanoacetyl)benzonitrile in driving innovation in drug discovery and materials science is set to increase.

References

- Conier Chem&Pharma Limited. (n.d.). Buy 3-Cyanobenzoylacetonitrile. ECHEMI.

- Benchchem. (n.d.). 3-(Cyanomethyl)benzonitrile | CAS 16532-78-8.

- CymitQuimica. (n.d.). CAS 16532-78-8: 3-(cyanomethyl)benzonitrile.

- Filo. (n.d.). IUPAC name of given compound is: CC(C#N)CC=O (a) 3-Carbonitrile-3-methylb...

- PubChemLite. (n.d.). 3-(cyanomethyl)benzonitrile (C9H6N2).

- National Center for Biotechnology Information. (n.d.). 3-(Cyanomethyl)benzonitrile. PubChem.

- National Center for Biotechnology Information. (n.d.). Benzoylacetonitrile. PubChem.

- Sunway Pharm Ltd. (n.d.). 3-cyanobenzoylacetonitrile - CAS:21667-63-0.

- Wikipedia. (2024). IUPAC nomenclature of organic chemistry.

- CymitQuimica. (n.d.). 3-(Cyanomethyl)benzonitrile.

- Request PDF. (n.d.). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Qin, C., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(8), 737-748.

Sources

An In-depth Technical Guide to 3-(2-Cyanoacetyl)Benzonitrile: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design and utilization of multifunctional building blocks are paramount to the efficient construction of complex molecular architectures. Among these, 3-(2-Cyanoacetyl)Benzonitrile emerges as a compound of significant interest. Possessing a unique trifecta of reactive sites—a benzonitrile moiety, a ketone, and an active methylene group—this molecule offers a rich tapestry of chemical possibilities. This technical guide provides an in-depth exploration of the physical and chemical properties of 3-(2-Cyanoacetyl)Benzonitrile, delineates its synthetic pathways, and explores its current and potential applications for researchers, scientists, and drug development professionals. The insights presented herein are a synthesis of available data and established principles of organic chemistry, offering a comprehensive resource for leveraging this versatile intermediate.

Core Molecular Attributes of 3-(2-Cyanoacetyl)Benzonitrile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This section details the key identifiers and physicochemical characteristics of 3-(2-Cyanoacetyl)Benzonitrile.

Identification and Nomenclature

-

IUPAC Name : 3-(2-cyanoacetyl)benzonitrile[1]

-

CAS Number : 21667-63-0[1]

-

Molecular Formula : C₁₀H₆N₂O[1]

-

Molecular Weight : 170.17 g/mol [1]

-

Synonyms : 3-Cyanobenzoylacetonitrile, 3-Cyano-β-oxobenzenepropanenitrile, Benzenepropanenitrile, 3-cyano-β-oxo-[2][3]

Physicochemical Properties

The physical properties of 3-(2-Cyanoacetyl)Benzonitrile are crucial for its handling, purification, and use in various reaction conditions. While experimentally verified data is limited, a combination of reported and predicted values provides a useful profile.

| Property | Value | Source |

| Appearance | Colorless to pale yellow crystal or powder | [2] |

| Melting Point | ~114-116 °C | [2] |

| Boiling Point | ~311 °C (Predicted) | [2] |

| Density | ~1.21 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in some organic solvents, such as ethanol, dimethylformamide, and dichloromethane. | [2] |

| pKa | ~6.79 ± 0.10 (Predicted) | |

| XLogP3 | 1.65466 (Predicted) | [3] |

Note: The boiling point, density, pKa, and XLogP3 are computationally predicted values and should be considered as estimates. Experimental verification is recommended for precise applications.

The Chemical Reactivity Landscape

The synthetic utility of 3-(2-Cyanoacetyl)Benzonitrile is rooted in the distinct reactivity of its functional groups. The interplay between the aromatic nitrile, the ketone, and the activated methylene protons allows for a diverse range of chemical transformations.

The β-Ketonitrile Moiety: A Hub of Reactivity

The core reactivity of 3-(2-Cyanoacetyl)Benzonitrile stems from its β-ketonitrile structure. The electron-withdrawing nature of both the ketone and the nitrile group acidifies the intervening methylene protons, making them susceptible to deprotonation by even mild bases. This forms a stabilized enolate, a key intermediate for various carbon-carbon bond-forming reactions.

Key Chemical Transformations

-

Alkylation and Acylation: The enolate of 3-(2-Cyanoacetyl)Benzonitrile can readily react with a variety of electrophiles, such as alkyl halides and acyl chlorides, to introduce new substituents at the α-position.

-

Condensation Reactions: The active methylene group is highly reactive towards aldehydes and ketones in Knoevenagel-type condensation reactions. These reactions are pivotal for the synthesis of a wide range of substituted alkenes, which can be further elaborated.

-

Heterocycle Synthesis: 3-(2-Cyanoacetyl)Benzonitrile is an excellent precursor for the synthesis of various heterocyclic compounds.[1][2] For instance, it can undergo cyclization reactions with dinucleophiles to form pyridines, pyrimidines, pyrazoles, and other important heterocyclic scaffolds.[4] This versatility is of particular interest in medicinal chemistry, where such ring systems are prevalent.

-

Reactions of the Nitrile Groups: Both the aliphatic and aromatic nitrile groups can undergo a variety of transformations, including:

-

Hydrolysis: Conversion to amides and subsequently to carboxylic acids.

-

Reduction: Transformation into primary amines.

-

Cycloadditions: Participation in [3+2] cycloaddition reactions to form tetrazoles.

-

Synthetic Strategies and Methodologies

The synthesis of 3-(2-Cyanoacetyl)Benzonitrile can be approached through several routes, leveraging the principles of carbon-carbon bond formation.

Acylation of 3-Cyanobenzyl Cyanide

A common and direct approach involves the acylation of the anion of 3-cyanobenzyl cyanide with a suitable acylating agent.

Experimental Protocol: A Representative Procedure

This protocol is a generalized representation and may require optimization.

-

Anion Formation: To a solution of 3-cyanobenzyl cyanide in a suitable anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon), add a strong base (e.g., sodium hydride, lithium diisopropylamide) at a reduced temperature (e.g., 0 °C or -78 °C). Stir the mixture for a specified time to ensure complete formation of the carbanion.

-

Acylation: Slowly add a suitable acylating agent (e.g., ethyl cyanoformate or cyanogen chloride) to the solution of the carbanion while maintaining the reduced temperature.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride). Extract the product into an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure 3-(2-Cyanoacetyl)Benzonitrile.

Other Synthetic Approaches

Alternative methods, such as the reaction of 3-cyanobenzoyl chloride with malononitrile derivatives, have also been reported.[2] The choice of synthetic route will often depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Applications in Research and Development

The unique structural features of 3-(2-Cyanoacetyl)Benzonitrile make it a valuable intermediate in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

The cyanoacetyl group is a recognized pharmacophore present in various bioactive molecules.[1] Consequently, 3-(2-Cyanoacetyl)Benzonitrile serves as a versatile scaffold for the synthesis of compounds with potential therapeutic applications. Derivatives of β-ketonitriles have been explored for a range of biological activities, including:

-

Anticancer Agents: The ability to readily form complex heterocyclic systems allows for the generation of novel compounds for screening against various cancer cell lines.[2]

-

Antimicrobial Agents: The incorporation of the benzonitrile and cyanoacetyl moieties into heterocyclic frameworks has been a strategy in the development of new antibacterial and antifungal agents.[2]

-

Enzyme Inhibitors: The electrophilic nature of the ketone and nitrile carbons, along with the molecule's overall geometry, makes it a candidate for designing inhibitors of specific enzymes.[1]

The benzonitrile fragment is also present in several approved drugs, and its inclusion can influence pharmacokinetic properties.[5]

Materials Science

The presence of aromatic rings and cyano groups suggests potential applications in materials science.[1] The aromatic system can participate in π-π stacking interactions, which are crucial for the self-assembly of organic materials. The polar nitrile groups can engage in dipole-dipole interactions and hydrogen bonding, further influencing the solid-state packing and properties of derived materials. These characteristics make it a potential building block for:

-

Organic Semiconductors

-

Nonlinear Optical Materials

-

Fluorescent Dyes and Probes [2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 3-(2-Cyanoacetyl)Benzonitrile.

-

General Hazards: It may be irritating to the eyes, skin, and respiratory tract.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Always consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

Conclusion and Future Outlook

3-(2-Cyanoacetyl)Benzonitrile is a highly functionalized and versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its rich reactivity, stemming from the β-ketonitrile moiety and the two nitrile groups, provides a gateway to a vast array of complex molecules and functional materials. While the full extent of its experimental properties and applications is still being explored, the foundational chemical principles outlined in this guide provide a solid framework for its utilization. Future research will undoubtedly uncover new synthetic methodologies and novel applications for this promising compound, further solidifying its role as a valuable tool in the chemist's arsenal.

References

-

ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. Retrieved from [Link]

-

Research Communities. (2024, June 25). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

Sources

- 1. Buy 3-(2-Cyanoacetyl)Benzonitrile | 21667-63-0 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 5. communities.springernature.com [communities.springernature.com]

3-(2-Cyanoacetyl)Benzonitrile molecular weight

An In-Depth Technical Guide to 3-(2-Cyanoacetyl)Benzonitrile: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic value of a molecule is often defined by its versatility and reactivity. 3-(2-Cyanoacetyl)benzonitrile stands out as a pivotal intermediate, a molecular scaffold rich with potential for constructing complex, biologically active compounds. This guide offers a comprehensive exploration of this compound, from its fundamental physicochemical properties to its synthesis and critical applications. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable chemical entity. We will delve into not just the "what" but the "why"—elucidating the causality behind experimental choices and grounding our discussion in authoritative, verifiable sources.

Physicochemical Properties and Structural Analysis

3-(2-Cyanoacetyl)benzonitrile, also known by its IUPAC name 3-(2-cyanoacetyl)benzonitrile, is an aromatic compound featuring both a ketone and two nitrile functional groups.[1] This unique arrangement of electron-withdrawing groups on a benzene ring dictates its chemical reactivity and makes it a valuable precursor in various synthetic pathways.

The presence of two reactive sites—the cyanoacetyl group (-C(=O)CH2CN) and the benzonitrile moiety (C6H4-CN)—allows for a diverse range of chemical transformations. The active methylene group is particularly susceptible to condensation reactions, while the nitrile groups can be hydrolyzed, reduced, or participate in cycloadditions to form heterocyclic systems.[1]

Core Data Summary

For ease of reference, the key quantitative data for 3-(2-Cyanoacetyl)benzonitrile are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆N₂O | [1][2][3] |

| Molecular Weight | ~170.17 g/mol | [1][3] |

| CAS Number | 21667-63-0 | [1][3] |

| Appearance | Colorless to pale yellow crystal or powder | [2] |

| Melting Point | 114-116 °C | [2] |

| Boiling Point | ~379.6 °C | [3] |

| Density | ~1.21 g/cm³ | [3] |

| Solubility | Soluble in ethanol, dimethylformamide, dichloromethane | [2] |

Note: Minor variations in reported molecular weight (e.g., 170.167 g/mol ) and boiling point (e.g., 311 °C) exist across different suppliers and databases.[2][3]

Synthesis and Purification: A Validated Protocol

The synthesis of 3-(2-Cyanoacetyl)benzonitrile is most effectively achieved through a condensation reaction, a cornerstone of C-C bond formation in organic chemistry. The choice of this method is predicated on the reactivity of the starting materials and the stability of the final product under the reaction conditions.

Causality of Experimental Design

The common synthetic route involves the condensation of a benzonitrile derivative with a cyanoacetic acid derivative.[1] This approach is favored for its efficiency and the ready availability of the starting materials. For instance, reacting 3-cyanobenzoyl chloride with a source of the CH₂CN anion provides a direct path to the target molecule. The use of a base is critical to deprotonate the active methylene compound, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the benzoyl derivative. The entire workflow is designed to be a self-validating system; successful synthesis can be readily confirmed by standard analytical techniques that check for the presence of the key functional groups and the correct molecular mass.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize 3-(2-Cyanoacetyl)benzonitrile.

Materials:

-

3-Cyanobenzoyl chloride

-

Malononitrile

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Base Addition: Carefully add sodium hydride (1.1 equivalents) to the THF. Cool the suspension to 0 °C using an ice bath.

-

Nucleophile Formation: Dissolve malononitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodiomalononitrile anion.

-

Electrophile Addition: Dissolve 3-cyanobenzoyl chloride (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 1M HCl at 0 °C until the solution is acidic (pH ~2-3). This step protonates any remaining base and intermediates.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. This removes acidic impurities and residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is typically purified by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture to yield a crystalline solid. Purity and identity are confirmed using:

-

¹H NMR: To confirm the presence and integration of aromatic and methylene protons.

-

¹³C NMR: To identify the carbonyl carbon and the two distinct nitrile carbons.

-

FT-IR Spectroscopy: To verify the presence of the C≡N stretch (~2230 cm⁻¹) and the C=O stretch (~1690 cm⁻¹).[4]

-

Mass Spectrometry: To confirm the molecular weight of 170.17 m/z.[3]

Synthesis Workflow Diagram

Caption: A flowchart of the synthesis and purification process.

Core Applications in Research and Drug Development

3-(2-Cyanoacetyl)benzonitrile is not typically an end-product but rather a versatile starting material. Its utility stems from the strategic placement of its functional groups, which serve as handles for building molecular complexity.

A Privileged Scaffold in Medicinal Chemistry